

Synthesis of Methyl 2-amino-5-iodobenzoate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methyl 2-amino-5-iodobenzoate

Cat. No.: B184775

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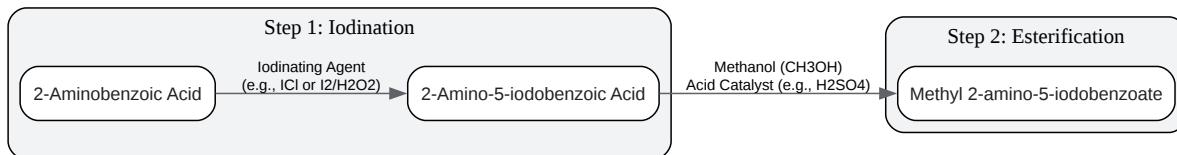
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **Methyl 2-amino-5-iodobenzoate**, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the iodination of 2-aminobenzoic acid to yield 2-amino-5-iodobenzoic acid, followed by the esterification of this intermediate to produce the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Overview of the Synthetic Pathway

The synthesis of **Methyl 2-amino-5-iodobenzoate** from 2-aminobenzoic acid proceeds through two key transformations:

- Electrophilic Iodination: Introduction of an iodine atom at the 5-position of the 2-aminobenzoic acid ring. The amino group at the 2-position directs the incoming electrophile to the para-position.
- Fischer Esterification: Conversion of the carboxylic acid group of 2-amino-5-iodobenzoic acid into a methyl ester using methanol in the presence of an acid catalyst.



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Caption: Overall synthetic workflow for **Methyl 2-amino-5-iodobenzoate**.

Step 1: Iodination of 2-Aminobenzoic Acid

Several methods have been reported for the iodination of 2-aminobenzoic acid to form 2-amino-5-iodobenzoic acid. The choice of method can impact yield, purity, and overall process efficiency.

Method A: Iodination using Iodine Monochloride

This classic method provides high yields of the desired product.

Experimental Protocol:

- Dissolve 110 g (0.8 mole) of 2-aminobenzoic acid in 1 L of water containing 80 cc of concentrated hydrochloric acid. Cool the solution to 20°C.^[1]
- In a separate beaker, prepare a solution of iodine monochloride by diluting 140 cc of concentrated hydrochloric acid with 500 cc of cold water, adding crushed ice to bring the temperature to 5°C, and then stirring in 131 g (0.8 mole) of iodine monochloride.^[1]
- Rapidly stir the cold iodine monochloride solution into the 2-aminobenzoic acid solution. An immediate precipitate of 2-amino-5-iodobenzoic acid will form, and the temperature will rise to 18–22°C.^[1]
- Stir the mixture for one hour as it warms to room temperature.^[1]

- Filter the precipitate using a Büchner funnel, press it as dry as possible, and wash with three 100-cc portions of cold water.[\[1\]](#)
- Dry the product at 90–100°C to obtain 185–189 g of crude 2-amino-5-iodobenzoic acid.[\[1\]](#)
- For purification, the crude acid can be recrystallized from its ammonium salt.[\[1\]](#)

Method B: Iodination using Molecular Iodine and an Oxidizing Agent

This method avoids the use of the highly reactive iodine monochloride and offers an alternative route with good yields. Hydrogen peroxide is a commonly used oxidizing agent.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol:

- To a mixture of 5.00 g (36.4 mmol) of 2-aminobenzoic acid and 100 mL of acetic acid, add 4.63 g (18.2 mmol) of molecular iodine.[\[2\]](#)[\[3\]](#)
- To this mixture, add dropwise 4.12 mL (36.4 mmol) of a 30% by weight aqueous solution of hydrogen peroxide.[\[2\]](#)[\[3\]](#)
- Stir the reaction mixture at 50°C for 3 hours.[\[2\]](#)[\[3\]](#)
- After the reaction is complete, pour the mixture into 400 mL of water.
- Collect the resulting crystals by filtration to obtain 8.34 g of 2-amino-5-iodobenzoic acid.[\[2\]](#)[\[3\]](#)

Quantitative Data for Iodination

Method	Iodinating Agent	Oxidizing Agent	Solvent	Temperature (°C)	Reaction Time	Yield (%)	Reference
A	Iodine Monochloride	-	Water, HCl	5 to RT	1 hour	88-90	[1]
B	Molecular Iodine	Hydrogen Peroxide	Acetic Acid	50	3 hours	~87	[2][3]
C	Molecular Iodine	Iodic Acid	Acetic Acid	Room Temp	3 hours	-	[2]
D	Iodine in KOH	-	Aqueous KOH	-	-	72.2	[2]

Step 2: Esterification of 2-Amino-5-iodobenzoic Acid

The conversion of 2-amino-5-iodobenzoic acid to its methyl ester is typically achieved through Fischer esterification.

General Experimental Protocol (Fischer Esterification)

While a specific protocol for **Methyl 2-amino-5-iodobenzoate** is not detailed in the provided search results, a general procedure for the esterification of a similar compound, p-aminobenzoic acid, can be adapted.[5][6]

- In a round-bottom flask, suspend 2-amino-5-iodobenzoic acid in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid dropwise with stirring. A precipitate may form.[5][6]
- Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.

- Pour the reaction mixture into cold water and neutralize with a 10% sodium carbonate solution until the evolution of carbon dioxide ceases and the pH is basic.[5]
- The precipitated crude **Methyl 2-amino-5-iodobenzoate** can be collected by vacuum filtration and washed with water.[5]
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Quantitative Data for Esterification

Reactant	Reagents	Catalyst	Condition s	Product	Yield (%)	Referenc e
2-Iodobenzoic Acid	Methanol	Sulfuric Acid	80°C, 2.5 h	Methyl 2-iodobenzoate	99	[7]
p-Aminobenzoic Acid	Ethanol	Sulfuric Acid	Reflux, 60-75 min	Ethyl p-aminobenzoate (Benzocaine)	-	[6]

Note: The yields for the esterification of 2-amino-5-iodobenzoic acid are not explicitly stated in the search results and would need to be determined experimentally.

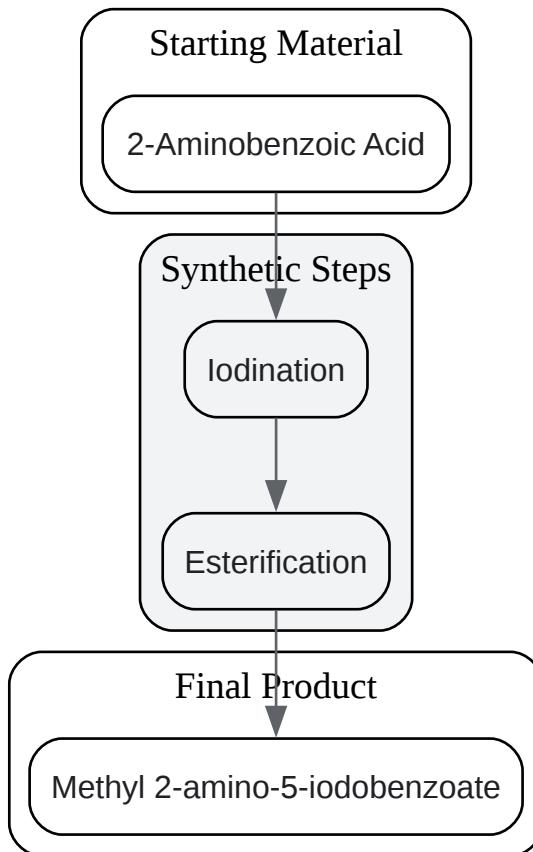
Product Characterization

The final product, **Methyl 2-amino-5-iodobenzoate**, can be characterized by various analytical techniques.

Property	Value	Reference
Molecular Formula	C8H8INO2	[8]
Molecular Weight	277.06 g/mol	[8]
Melting Point	85 °C	[8]
Boiling Point	335.9 °C	[8]
Appearance	-	-

Logical Relationships in Synthesis

The efficiency of the synthesis is dependent on the successful execution of both the iodination and esterification steps.



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Caption: Logical flow from starting material to the final product.

In conclusion, the synthesis of **Methyl 2-amino-5-iodobenzoate** from 2-aminobenzoic acid is a well-established two-step process. The selection of the iodination method can be tailored based on the availability of reagents and desired process conditions. The subsequent Fischer esterification is a standard and effective method for obtaining the final product. This guide provides the necessary details for researchers and professionals to successfully replicate and optimize this synthesis.

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